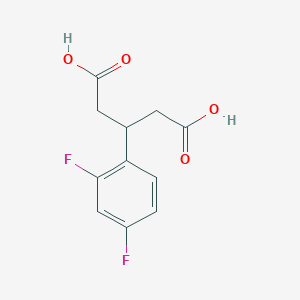
3-(2,4-Difluorophenyl)pentanedioic acid
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Lewis Acid Properties and Complex Formation
The research discusses the Lewis acid properties of tris(pentafluorophenyl)borane and its ability to form a variety of donor adducts with Lewis bases, leading to significant changes in bond strengths and structures. This demonstrates the potential for similar compounds to act as catalysts or reagents in organic and organometallic chemistry, enabling a range of reactions including hydrometallation, alkylations, and aldol-type reactions (Jacobsen et al., 1999).
Diagnostic Imaging Agents
A specific application in diagnostic imaging, particularly in prostate cancer, is highlighted through the development of a PSMA-based PET imaging agent. This suggests that structurally complex compounds could serve as ligands for target-specific imaging agents, enhancing diagnostic accuracy and potentially guiding therapy (Chen et al., 2011).
Catalysis and Reaction Mechanisms
The exploration of tris(pentafluorophenyl)borane in catalysis and unusual reactions of early metal acetylide complexes showcases the utility of such compounds in stabilizing uncommon coordination geometries and inducing novel chemical reactions. This opens up avenues for the design of new catalytic processes and the stabilization of reactive intermediates (Erker, 2005).
Anticancer Drug Development
The development of organotin(IV) complexes as anticancer drugs, through structural modification and characterization, underlines the potential for compounds with specific functional groups to be tailored for therapeutic applications. These complexes show promise in cytotoxicity studies against various human tumor cell lines, suggesting a pathway for the development of novel anticancer agents (Basu Baul et al., 2009).
Functional Group Bioisosteres in Medicinal Chemistry
The application of small aliphatic rings in medicinal chemistry, as discussed in the context of bioisosteric replacements and physicochemical property modification, indicates the versatility of such compounds in drug design and development. This highlights the potential for 3-(2,4-Difluorophenyl)pentanedioic acid derivatives in medicinal applications (Bauer et al., 2021).
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQUIQKNIOALOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650706 | |
| Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959246-68-5 | |
| Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




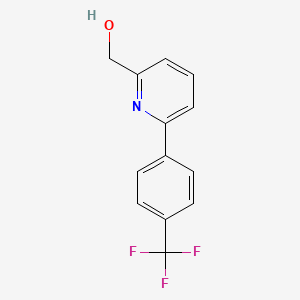


![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)
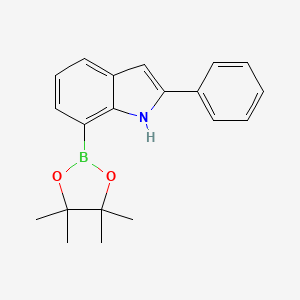
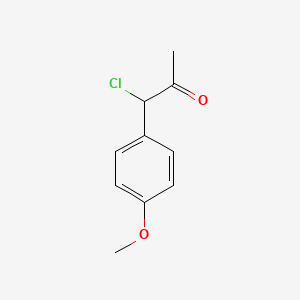
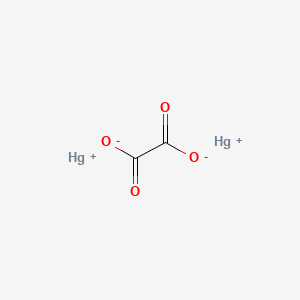

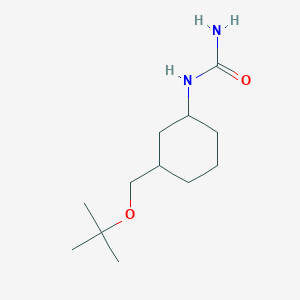
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

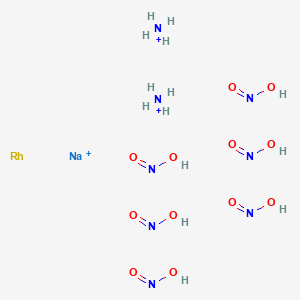
![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)